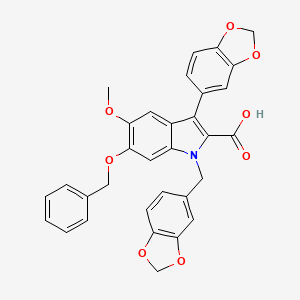

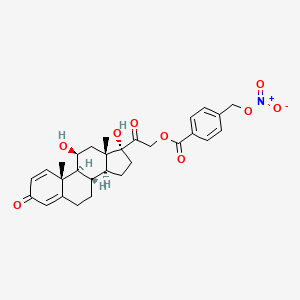

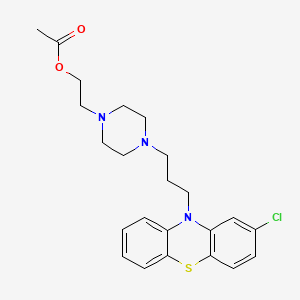

![molecular formula C22H23ClFN3O3 B1663373 N-[(2-chloro-6-fluorophenyl)methyl]-2-(2,5-dioxo-4-phenyl-4-propylimidazolidin-1-yl)-N-methylacetamide CAS No. 852935-07-0](/img/structure/B1663373.png)

N-[(2-chloro-6-fluorophenyl)methyl]-2-(2,5-dioxo-4-phenyl-4-propylimidazolidin-1-yl)-N-methylacetamide

描述

N-[(2-chloro-6-fluorophenyl)methyl]-2-(2,5-dioxo-4-phenyl-4-propylimidazolidin-1-yl)-N-methylacetamide, also known as CFTR corrector VX-809, is a small molecule drug that has been developed for the treatment of cystic fibrosis (CF). CF is a genetic disorder that affects the lungs, pancreas, and other organs, leading to chronic respiratory infections, digestive problems, and other complications. VX-809 is designed to correct the underlying defect in the CFTR protein, which is responsible for the disease.

科学研究应用

Synthesis and Chemical Properties

Synthesis of Novel Compounds : Research has been conducted on the synthesis of novel compounds similar to N-[(2-chloro-6-fluorophenyl)methyl]-2-(2,5-dioxo-4-phenyl-4-propylimidazolidin-1-yl)-N-methylacetamide. For instance, Sunder and Maleraju (2013) synthesized derivatives of a similar compound with variations in the chemical structure. These derivatives demonstrated significant anti-inflammatory activity in assays (Sunder & Maleraju, 2013).

Radiosynthesis for Imaging Applications : The compound has also been involved in the radiosynthesis process. Wang, Gao, and Zheng (2014) described the radiosynthesis of [(11)C]AZD8931, a derivative of a similar compound, for potential PET imaging applications in tracking EGFR, HER2, and HER3 signaling (Wang, Gao, & Zheng, 2014).

Biological and Pharmacological Applications

Antimalarial Activity : Norcross et al. (2019) worked on optimizing a phenotypic hit against Plasmodium falciparum based on an aminoacetamide scaffold, which is related to the compound . This led to the development of a compound with low-nanomolar activity against malaria parasites (Norcross et al., 2019).

Herbicidal Activity : Research on compounds with a similar structure has also been conducted in the field of agriculture. For example, Zhou et al. (2010) synthesized phenyl and 1,4-benzoxazin-5-yl pyrazole derivatives showing high bioactivity as Protox inhibitors, indicating potential herbicidal applications (Zhou, Xue, Wang, & Qu, 2010).

Antimicrobial and Antibacterial Activity : Menteşe et al. (2013) synthesized hybrid molecules derived from norfloxacin, incorporating elements similar to the compound . These molecules exhibited significant antimicrobial and antibacterial activities (Menteşe, Bayrak, Uygun, Mermer, Ulker, Karaoglu, & Demirbas, 2013).

- ols, which have structural similarities to the compound of interest. These compounds were evaluated for their potential antipsychotic properties, demonstrating a profile distinct from traditional antipsychotics (Wise et al., 1987).

Chemical Analysis and Detection

Detection in Natural Water : Zimmerman, Schneider, and Thurman (2002) developed methods for detecting similar compounds, such as dimethenamid and flufenacet, and their degradates in natural water, showcasing the importance of analytical techniques in environmental monitoring (Zimmerman, Schneider, & Thurman, 2002).

Investigation of Allergic Reactions : Jungewelter and Aalto‐Korte (2008) investigated allergic reactions to an intermediate product in the synthesis of a compound structurally related to N-[(2-chloro-6-fluorophenyl)methyl]-2-(2,5-dioxo-4-phenyl-4-propylimidazolidin-1-yl)-N-methylacetamide. This highlights the significance of occupational health studies in the pharmaceutical industry (Jungewelter & Aalto‐Korte, 2008).

属性

IUPAC Name |

N-[(2-chloro-6-fluorophenyl)methyl]-2-(2,5-dioxo-4-phenyl-4-propylimidazolidin-1-yl)-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23ClFN3O3/c1-3-12-22(15-8-5-4-6-9-15)20(29)27(21(30)25-22)14-19(28)26(2)13-16-17(23)10-7-11-18(16)24/h4-11H,3,12-14H2,1-2H3,(H,25,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYOOCPLGHJKLEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1(C(=O)N(C(=O)N1)CC(=O)N(C)CC2=C(C=CC=C2Cl)F)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23ClFN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(2-chloro-6-fluorophenyl)methyl]-2-(2,5-dioxo-4-phenyl-4-propylimidazolidin-1-yl)-N-methylacetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

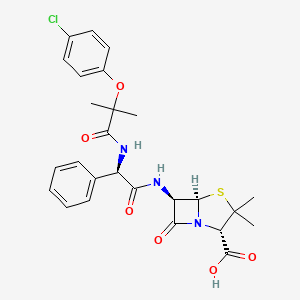

![5-[[4-[2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B1663292.png)

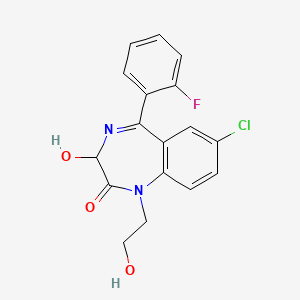

![8-Bromo-4,5-dihydroxypyridazino[4,5-b]quinolin-1-one](/img/structure/B1663302.png)

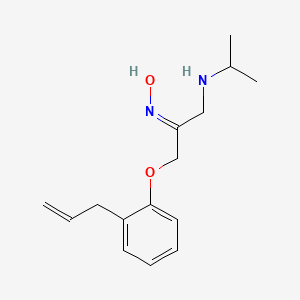

![butyl N-[2-[4-[(2-ethyl-5,7-dimethylimidazo[4,5-b]pyridin-3-yl)methyl]phenyl]-4-propylphenyl]sulfonylcarbamate](/img/structure/B1663303.png)

![N-[2,6-dimethyl-4-[4-[methyl(2-phenylethyl)amino]piperidine-1-carbonyl]phenyl]propanamide](/img/structure/B1663305.png)